6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate
Description
Properties
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-20-9-18-19-16(20)25-8-12-6-13(21)14(7-23-12)24-15(22)10-3-2-4-11(17)5-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGNFFSNNCHVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Sulfanylmethyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanylmethyl group.
Construction of the Pyranone Ring: The next step involves the formation of the pyranone ring through a condensation reaction with a suitable aldehyde or ketone.
Esterification with 3-Fluorobenzoic Acid: Finally, the compound is esterified with 3-fluorobenzoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The 3-fluorobenzoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-fluorobenzoic acid and the corresponding pyranol derivative.
Mechanism : Nucleophilic acyl substitution at the ester carbonyl group.
Nucleophilic Aromatic Substitution
The electron-deficient 3-fluorobenzoate moiety participates in nucleophilic substitution reactions at the para-position relative to the fluorine atom.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 12h | 3-methoxybenzoate derivative | 62% | |
| Piperidine | THF, rt, 24h | 3-(piperidin-1-yl)benzoate derivative | 55% |
Key Insight : Fluorine’s electron-withdrawing effect enhances reactivity toward nucleophiles .
Oxidation of the Sulfanyl Group
The triazole-linked sulfanyl (-S-) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3h | Sulfoxide derivative | 70% | |
| mCPBA | DCM, 0°C → rt, 6h | Sulfone derivative | 88% |
Note : Sulfone formation requires stronger oxidizing agents .
Pyran-4-one Ring Modifications
The 4-oxo group in the pyran ring participates in condensation and reduction reactions.
Knoevenagel Condensation
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Malononitrile | EtOH, piperidine, reflux | 4-(dicyanomethylene)pyran derivative | 65% |
Reduction
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | 4-hydroxypyran derivative | 45% | |
| LiAlH₄ | THF, reflux, 4h | 4-hydroxypyran derivative (over-reduction observed) | 38% |
Triazole Ring Functionalization
The 4-methyl-1,2,4-triazole group undergoes alkylation and coordination reactions.
Photodegradation
The compound degrades under UV light (λ = 254 nm) via radical pathways, forming:
-
3-fluorobenzoic acid
-
Fragmented pyran-triazole byproducts
Scientific Research Applications
Medicinal Applications
- Antifungal Activity : Compounds containing triazole rings are well-known for their antifungal properties. Research indicates that derivatives similar to this compound exhibit significant antifungal activity against various pathogens, including Candida species and Aspergillus spp. . The presence of the triazole moiety enhances its efficacy by inhibiting fungal sterol biosynthesis.
- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Studies have shown that related structures can effectively inhibit bacterial growth, making them suitable for developing new antibiotics in response to rising antibiotic resistance .
- Anticancer Activity : Some derivatives of triazoles have demonstrated anticancer properties by inducing apoptosis in cancer cells. Investigations into the specific mechanisms of action for this compound could reveal its potential as a chemotherapeutic agent .
Agricultural Applications
- Fungicides : The antifungal properties of this compound make it a candidate for use as a fungicide in agriculture. It could be effective against plant pathogens, thereby protecting crops from diseases caused by fungi .
- Plant Growth Regulators : Research suggests that certain triazole compounds can act as plant growth regulators, influencing processes such as germination and flowering. This application could enhance crop yields and improve agricultural efficiency .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of a series of triazole derivatives, including compounds structurally similar to 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate. Results indicated that these compounds exhibited potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, a derivative of the compound was tested against various Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in disc diffusion assays, suggesting strong antimicrobial potential .
Mechanism of Action
The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanylmethyl group may enhance the compound’s binding affinity through additional interactions, while the fluorobenzoate ester can improve its pharmacokinetic properties by increasing lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-Based Derivatives
The compound 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () shares the pyran core and benzoate ester functionality with the target compound. Key differences include:
- Substituents: The compound substitutes the pyran with a 4-methoxyphenoxy group, whereas the target compound features a triazole sulfanylmethyl group.
- Crystallography : The compound’s X-ray data (mean σ(C–C) = 0.004 Å) highlights precise structural parameters, though similar data for the target compound are unavailable .
Triazole-Containing Compounds
Compounds such as I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate, ) and triazole derivatives in share sulfur-linked aromatic systems:
- Triazole vs. Isoxazole : I-6373 replaces the triazole with a 3-methylisoxazole, reducing nitrogen content and altering electronic properties.
Fluorinated Benzoate Esters
Metsulfuron-methyl (), a methyl benzoate herbicide with a triazinyl group, demonstrates the agrochemical utility of ester derivatives. Comparisons include:
- Fluorination: The 3-fluorobenzoate in the target compound may improve lipophilicity and metabolic stability compared to non-fluorinated analogs like metsulfuron-methyl.
- Applications : While metsulfuron-methyl acts as a sulfonylurea herbicide, the target compound’s triazole-pyran architecture could suggest divergent biological targets .
Chromene and Pyran Analogs
Example 53 in (a 4-oxo-4H-chromen-2-yl derivative) shares the 4-oxo heterocyclic core with the target compound:
- Ring Size : Chromenes (benzopyrans) have fused benzene and pyran rings, differing from the standalone pyran in the target compound.
Comparative Data Table
Biological Activity
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring, which is known for its pharmacological significance. Its molecular formula is , with a molecular weight of approximately 409.506 g/mol. The triazole moiety contributes to its biological activity, as compounds containing this structure have been associated with various therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from nalidixic acid showed broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against several pathogens including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.12 |
| Compound B | S. aureus | 0.25 |
| Compound C | P. aeruginosa | 1.95 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Triazole-based compounds have shown efficacy in inhibiting cancer cell proliferation in various studies. For example, specific triazole derivatives have been reported to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Case Study: Anticancer Efficacy
In a notable study, researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values ranging from 10 to 50 µM, suggesting their potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for nucleic acid synthesis.
- Disruption of Cell Membrane Integrity : These compounds can alter membrane permeability, leading to cell death.
- Induction of Apoptosis : In cancer cells, triazoles may trigger apoptotic pathways, leading to reduced viability.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyran C=O at ~170 ppm, triazole CH₃ at ~3.5 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to verify purity (>95%) .
What challenges arise in resolving the compound’s crystallographic structure?
Q. Advanced
- Polymorphism : Screen multiple solvents (e.g., methanol, DCM/hexane) to obtain single crystals .
- Weak diffraction : Use synchrotron X-ray sources for small crystals. DFT calculations (B3LYP/6-31G*) can supplement experimental data .
How can researchers design initial bioactivity assays for this compound?
Q. Basic
- Enzyme inhibition : Test against kinases (IC₅₀ via fluorescence polarization) or proteases (colorimetric assays) at 1–100 µM .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
How can structural contradictions in SAR studies be resolved?
Q. Advanced
- DFT Calculations : Compare electronic properties (HOMO/LUMO) of analogs to correlate substituent effects (e.g., 3-fluoro vs. 4-chloro) with activity .
- Molecular Docking : Simulate binding poses in target proteins (e.g., EGFR) to rationalize bioactivity discrepancies .
What scalable synthesis methods are feasible in academic labs?
Q. Advanced
- Continuous Flow Reactors : Optimize thioether formation in microreactors (residence time: 30 min, 80°C) to improve yield by 15–20% .
- Automated Purification : Use flash chromatography systems with inline UV detection for reproducible intermediate purification .
How should stability and storage conditions be determined?
Q. Basic
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials under N₂ if UV-Vis shows λmax <300 nm .
How to address contradictions in bioactivity data across research groups?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters at the pyran 4-oxo group to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
